3-(4-Acetylpiperazin-1-yl)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research due to its unique structural features and reactivity. This compound is characterized by the presence of a phenyl group attached to a boronic acid moiety, along with an acetylpiperazine substituent. Its chemical formula is C13H16B N2O2, and it is primarily utilized in medicinal chemistry, organic synthesis, and biochemical applications.
The compound can be synthesized through various methods, which will be discussed in detail in the synthesis analysis section. It is often obtained as a white to off-white crystalline solid, indicating its purity and stability under standard laboratory conditions.
3-(4-Acetylpiperazin-1-yl)phenylboronic acid belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property makes them valuable in organic synthesis and medicinal chemistry, particularly in the development of enzyme inhibitors.
The synthesis of 3-(4-Acetylpiperazin-1-yl)phenylboronic acid typically involves several key steps:
The general synthetic route can be summarized as follows:
The molecular structure of 3-(4-Acetylpiperazin-1-yl)phenylboronic acid features:
The compound has the following molecular weight:
Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the hydrogen and carbon environments within the molecule, confirming its structure through characteristic chemical shifts.
3-(4-Acetylpiperazin-1-yl)phenylboronic acid can participate in various chemical reactions:
The reactions typically require specific conditions such as temperature control and the presence of catalysts to optimize yields. For instance:
The mechanism of action for 3-(4-Acetylpiperazin-1-yl)phenylboronic acid primarily revolves around its interaction with biological targets:
Studies have shown that compounds containing boronic acids exhibit significant inhibitory activity against certain proteases, making them valuable in drug development.
Relevant data includes pKa values that indicate its acidic properties, which influence its reactivity in biological systems.
3-(4-Acetylpiperazin-1-yl)phenylboronic acid has several scientific applications:
The Suzuki-Miyaura cross-coupling (SMC) is pivotal for constructing the biaryl scaffold in 3-(4-acetylpiperazin-1-yl)phenylboronic acid. Arylboronic esters, particularly pinacol esters, serve as stabilized precursors to mitigate protodeboronation—a critical concern for electron-deficient heteroarylboronates. Esterification of 3-bromophenylboronic acid with pinacol yields the corresponding ester, which undergoes SMC with 1-chloroacetylpiperazine under Pd(PPh₃)₄ catalysis. This method achieves coupling efficiencies of 85% in toluene/water (3:1) with K₂CO₃ as base [6].
Recent advances enable SMC under acidic conditions using arylthianthrenium salts as electrophiles. This approach bypasses base-sensitive steps, permitting couplings with boronic acids prone to decomposition under standard conditions. The mechanism involves a cationic Pd(II)-aryl intermediate that forms an acid-stable ion pair with aryltrifluoroborate (generated in situ from boronic acid and BF₄⁻). Pd(tBu₃P)₂ catalyzes this reaction in methanol, accommodating pH values as low as 2.5 without racemization [4].
Table 1: Catalytic Systems for Suzuki-Miyaura Coupling of Piperazine-Boronic Acid Conjugates
Catalytic System | Electrophile | Solvent System | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd(PPh₃)₄/K₂CO₃ | 3-Bromophenylboronic ester | Toluene/H₂O | 85 | Compatibility with esterified boronic acids |
Pd(tBu₃P)₂ | Arylthianthrenium BF₄ | Methanol | 78 | Acid tolerance (pH 2.5–7.0) |
Cu(OAc)₂/Et₃N | 3-Bromophenylboronic acid | Dichloromethane | 72 | Chan-Lam variant for N-arylation |
Palladium-catalyzed C–N bond formation directly incorporates preformed piperazine units into boronic acid scaffolds. The Chan-Lam amination employs copper(II) acetate and triethylamine to couple 3-bromophenylboronic acid with N-acetylpiperazine, yielding the target compound in 72% efficiency. This method operates under mild conditions (dichloromethane, room temperature) but requires stoichiometric copper to facilitate transmetallation .
Alternative Pd-catalyzed N-arylation uses Pd₂(dba)₃/XPhos with Cs₂CO₃ to couple piperazine with aryl halides. Sterically hindered ligands prevent Pd agglomeration and enhance turnover numbers (TON > 100). Crucially, the acetyl group must be installed before coupling to avoid N,N′-bis-arylation side reactions [7].
N-Acetylation dictates piperazine conformation and electronic properties. Acetyl chloride reacts with piperazine in dichloromethane with Et₃N as base, yielding 1-acetylpiperazine (95% purity). Substituent effects were probed by replacing acetyl with sulfonyl groups (e.g., 4-methylpiperazin-1-yl)sulfonyl), which enhances solubility but reduces nucleophilicity. Boronic acid coupling tolerates diverse N-substituents, including Boc (tert-butyloxycarbonyl), though deprotection requires acidic conditions incompatible with boronate esters [6] [8].
Table 2: Synthetic Yields for Piperazine-Boronic Acid Analogues
Compound | Synthetic Route | Key Reagents | Yield (%) | Reference |
---|---|---|---|---|
3-(4-Acetylpiperazin-1-yl)phenylboronic acid | Chan-Lam amination | Cu(OAc)₂, Et₃N, CH₂Cl₂ | 72 | |
3-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 68 | [6] |
(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid | Nucleophilic substitution | H₂O, reflux | 83 | [8] |
Regioselective sulfonation at piperazine nitrogen precedes boronation in alternative routes. 3-Bromobenzenesulfonyl chloride couples with N-methylpiperazine to form sulfonamide intermediates. Subsequent Miyaura borylation uses bis(pinacolato)diboron (B₂pin₂) with PdCl₂(dppf) catalyst, achieving 89% borylation at C3 of the phenyl ring. This sequence positions the boronic acid group meta to sulfonamide, enhancing stability versus ortho-substituted analogues [4] [8].
Boronation via halogen-metal exchange is viable for brominated precursors. Treatment of 1-(3-bromophenyl)-4-acetylpiperazine with n-BuLi (−78°C) followed by B(OMe)₃ gives boronic acid after hydrolysis. However, competing lithiation at acetyl carbonyl limits yield to 55% [3].
Axial chirality arises when rotation about the C(aryl)–N(piperazine) bond is restricted. Class 2 atropisomers (rotation barrier: 84–117 kJ/mol) interconvert on hour-to-month timescales at 37°C, complicating isolation. For 3-(4-acetylpiperazin-1-yl)phenylboronic acid, ortho-boronic acid substituents increase steric congestion, raising the rotational barrier to ~92 kJ/mol (t₁/₂ ≈ 10 min at 20°C). This classifies it as a "lurking menace" in drug discovery—neither fully stable nor rapidly interconverting [2] [7].
Heterocyclic systems exacerbate atropisomerism due to shorter C–N bonds (1.40 Å vs. 1.48 Å in biphenyls) and smaller interannular angles (53° in arylpiperazines). Computational modeling (B3LYP/6-31G*) predicts ΔG‡ = 89 kJ/mol for the acetylpiperazine derivative, correlating with experimental racemization rates [7].
Metal coordination locks atropisomers by forming rigid chelates. The boronic acid group binds lanthanides (e.g., Eu(fod)₃), inducing diastereomeric shift differences in NMR. For europium(III), the tetrahedral boronate [B(OH)₃]⁻ chelate enforces planarity, increasing the rotational barrier by 15 kJ/mol. This enables chiral resolution via coordination-assisted crystallization [7] [8].
Crystallographic data reveal boron geometry changes upon metal chelation: the sp²-trigonal planar boron (in free acid) converts to sp³-tetrahedral in boronate-metal adducts. This distortion propagates steric effects across the molecule, amplifying dihedral angle differences between atropisomers [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1